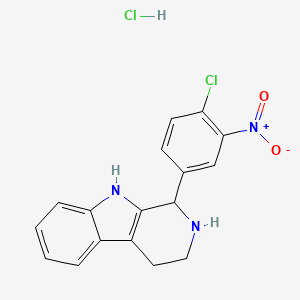
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride" is a derivative of tetrahydro-β-carboline, a structural framework that is of significant interest in medicinal chemistry due to its presence in a variety of natural products and pharmaceutical agents. The presence of a 4-chloro-3-nitrophenyl group suggests potential for bioactivity, given that chloro-nitrophenyl moieties are often seen in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of tetrahydro-β-carbolines can be achieved through the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, as described in the provided papers . The reaction with methanolic hydrogen chloride can lead to cyclization to the corresponding β-carboline derivative. The course of the reaction is influenced by the substitution pattern on the molecule, and it is noted that mixtures of products are not formed, which indicates a level of specificity in the reaction outcome .
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines includes a four-membered nitrogen-containing ring fused to a six-membered aromatic ring. The substitution of the 4-chloro-3-nitrophenyl group at the 1-position of the tetrahydro-β-carboline core would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-β-carbolines can be modulated by the substituents attached to the core structure. In the case of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, the presence of electron-withdrawing groups such as the nitro and chloro substituents could make the molecule more susceptible to nucleophilic attacks. The papers do not provide specific reactions for this compound, but general reactivity patterns for tetrahydro-β-carbolines can be inferred .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of the specific compound , it can be surmised that the presence of the chloro and nitro groups would affect properties such as solubility, melting point, and reactivity. The hydrochloride salt form of the compound would likely increase its water solubility, making it more amenable to biological studies or pharmaceutical formulation .
Applications De Recherche Scientifique
Trypanocidal Activity
- Trypanocidal Activity Evaluation: Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi. The compound trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate showed significant activity in this context (Tonin et al., 2009).
Antimalarial Properties
- Synthesis for Antimalarial Screening: A series of tetrahydro-beta-carboline derivatives were synthesized and screened for their in vitro antimalarial activity. Some compounds showed promising activity against Plasmodium falciparum, outperforming chloroquine in certain cases (Gupta et al., 2008).
Antioxidant and Cytotoxicity Properties
- Antioxidant and Cytotoxicity Evaluation: The antioxidant and cytotoxicity properties of various tetrahydro-beta-carboline derivatives were investigated, revealing moderate antioxidant properties and differential cytotoxic activities on various cell lines (Goh et al., 2015).
Occurrence in Fruits and Antioxidant Activity
- Natural Occurrence and Activity as Antioxidants: Tetrahydro-beta-carboline alkaloids were found in fruits and fruit juices, acting as antioxidants and free radical scavengers. This suggests a potential role in contributing to the antioxidant effect of certain food products (Herraiz & Galisteo, 2003).
Inhibitory Effects on Cyclin-Dependent Kinases
- Inhibition of Cyclin-Dependent Kinases: Beta-carbolines, including some tetrahydro-beta-carboline derivatives, were identified as potent and specific inhibitors of cyclin-dependent kinases, important for cell cycle regulation (Song et al., 2002).
Formation and Reactivity Studies
- Studies on Formation and Reactivity: The formation and reactivity of tetrahydro-beta-carbolines in the presence of nitrosating agents were examined, revealing pathways for the generation of beta-carbolines and their potential biological implications (Diem et al., 2001).
Maillard Reaction and Mass Spectrometry
- Optimization of Maillard Reaction: The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-beta-carboline derivatives, with mass spectrometry employed for characterization. This highlights the method's potential in creating beta-carboline antioxidants (Goh et al., 2015).
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFFPFMNKCWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955383 |
Source


|
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
3380-78-7 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

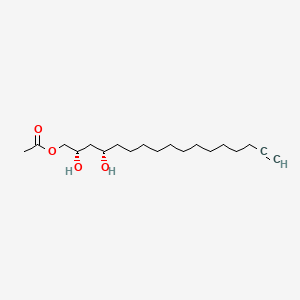
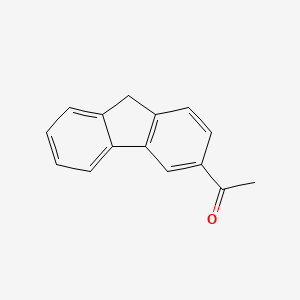
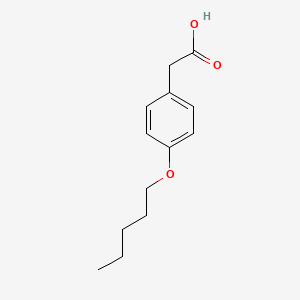
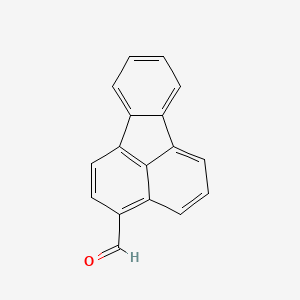
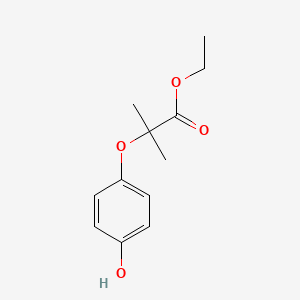
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
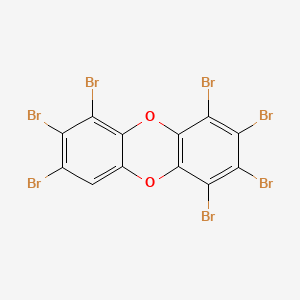
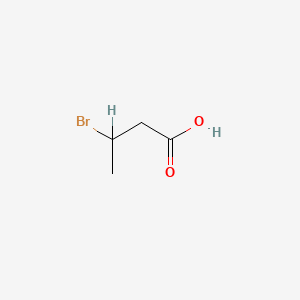
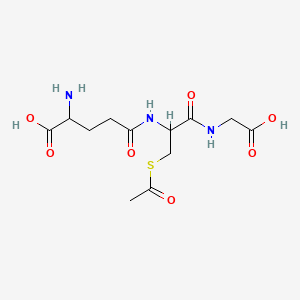
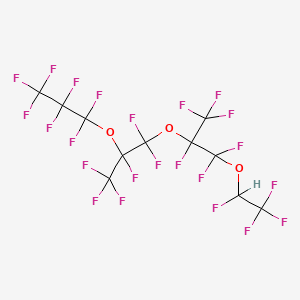
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)
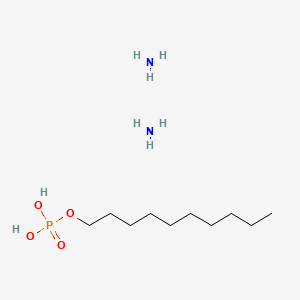
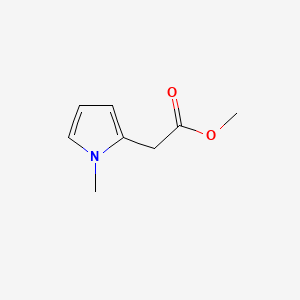
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)